1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride consists of a piperidinylmethoxy group attached to the 4th carbon of a phenyl ring, which is further attached to an ethanone group.Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride are not available in the web search results .Scientific Research Applications
Synthesis and Antibacterial Activity
- A study elaborated on the synthesis of derivatives from 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride through microwave-assisted synthesis. These derivatives, specifically 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, demonstrated notable antibacterial properties, emphasizing the potential of these compounds in microbial inhibition (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure and Hirshfeld Surface Analysis
- The compound 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, synthesized using a component similar to 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, underwent a thorough study. This involved the analysis of its crystal structure, Hirshfeld surface, and electronic properties, providing insights into the noncovalent interactions and charge distribution of the molecule (Cai, Xu, Chai, & Li, 2020).
Antimicrobial and Antifungal Properties
- Various studies have shown the antimicrobial and antifungal efficacy of compounds synthesized from 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride. These include the synthesis of chalcones containing piperazine or 2,5-dichlorothiophene moieties and their significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Anti-Leukemic Activity
- Derivatives of 1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride showcased significant anti-leukemic activity. A series of novel compounds synthesized were tested against human leukemic cell lines, revealing promising antiproliferative properties, especially with compounds having halogen substituents (Vinaya et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-[4-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-6-14(7-5-13)17-10-12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJMTZYNSMYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.